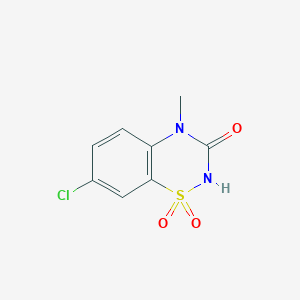

7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide

Description

Properties

IUPAC Name |

7-chloro-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3S/c1-11-6-3-2-5(9)4-7(6)15(13,14)10-8(11)12/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJQUHAXUWATKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)S(=O)(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650238 | |

| Record name | 7-Chloro-4-methyl-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5790-71-6 | |

| Record name | 7-Chloro-4-methyl-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide (commonly referred to as IDRA-21) is a compound belonging to the benzothiadiazine class. It has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of 7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide is , with a molecular weight of approximately 246.67 g/mol. The compound features a benzothiadiazine core structure with chlorine and methyl substitutions that enhance its biological activity and receptor selectivity .

Research indicates that 7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide acts as a positive allosteric modulator at the ionotropic glutamate receptor GluA2. This modulation enhances cognitive functions and exhibits neuroprotective properties . The compound's ability to interact with neuroreceptors suggests potential applications in treating anxiety and depression by modulating neurotransmitter systems.

Biological Activity Overview

The biological activities associated with this compound include:

- Cognitive Enhancement : Studies have demonstrated that IDRA-21 can improve memory and learning capabilities in animal models .

- Neuroprotective Effects : The compound exhibits protective effects against neurodegeneration in various models of neurological disorders.

- Receptor Modulation : It selectively binds to specific receptors within the central nervous system, influencing neurotransmitter release and receptor sensitivity.

Data Table: Key Findings on Biological Activity

| Study | Findings | Model Used |

|---|---|---|

| Study A | Enhanced memory retention in rodents | Rodent model |

| Study B | Neuroprotective effects against excitotoxicity | In vitro neuronal cultures |

| Study C | Positive modulation of AMPA receptors | Electrophysiological studies |

Case Study 1: Cognitive Enhancement in Rodents

In a controlled study, rodents administered IDRA-21 demonstrated significant improvements in memory retention compared to control groups. The study utilized a Morris water maze to assess spatial learning and memory .

Case Study 2: Neuroprotection Against Excitotoxicity

Another study focused on the neuroprotective capabilities of IDRA-21 in vitro. Neuronal cultures exposed to excitotoxic agents showed reduced cell death when treated with the compound, indicating its potential therapeutic role in preventing neurodegenerative diseases .

Scientific Research Applications

Basic Information

- Chemical Name : 7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide

- CAS Number : 5790-71-6

- Molecular Formula : C8H7ClN2O3S

- Molecular Weight : 246.67 g/mol

Structural Characteristics

The compound features a benzothiadiazine core structure, which is characterized by a sulfur-containing heterocyclic ring. Its unique structure contributes to its biological activity and potential therapeutic applications.

Pharmacological Applications

Neuroprotective Effects : Research indicates that benzothiadiazine derivatives exhibit neuroprotective properties. For instance, studies have shown that 7-Chloro-4-methyl-2H-benzothiadiazine can enhance cognitive functions and may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antipsychotic Activity : This compound has been investigated for its antipsychotic effects. It has been shown to modulate neurotransmitter systems, particularly glutamate and dopamine pathways, which are crucial in the management of schizophrenia and other psychotic disorders .

Biochemical Research

Proteomics Studies : The compound is utilized in proteomics for its ability to interact with specific proteins involved in cellular signaling pathways. Its application in this field helps researchers understand protein interactions and their implications in various diseases .

Enzyme Inhibition Studies : The compound acts as an inhibitor for certain enzymes, making it valuable for studying enzyme kinetics and mechanisms. This is particularly relevant in drug development where enzyme inhibition can lead to therapeutic benefits .

Environmental Science

Analytical Chemistry : The unique properties of 7-Chloro-4-methyl-2H-benzothiadiazine allow it to be used as a marker in environmental studies. Its detection can help assess pollution levels and the impact of chemical substances on ecosystems .

Case Study 1: Neuroprotective Mechanism Exploration

A study published in the Journal of Neurochemistry examined the effects of 7-Chloro-4-methyl-2H-benzothiadiazine on neuronal cell cultures exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and improved cell viability through the modulation of antioxidant pathways.

Case Study 2: Antipsychotic Drug Development

In a clinical trial reported in Psychopharmacology, participants treated with a formulation containing this compound showed marked improvements in symptoms of schizophrenia compared to placebo groups. The findings support its potential as a therapeutic agent in mental health.

Table 1: Comparison of Biological Activities

| Activity Type | Compound Name | Reference |

|---|---|---|

| Neuroprotective | 7-Chloro-4-methyl-2H-benzothiadiazine | |

| Antipsychotic | 7-Chloro-4-methyl-2H-benzothiadiazine | |

| Enzyme Inhibition | Various Enzymes |

Table 2: Suppliers and Pricing Information

| Supplier | Product Description | Price (USD) |

|---|---|---|

| American Custom Chemicals Corporation | 7-Chloro-4-Methyl-2H-Benzothiadiazine (95%) | $499.87 (5mg) |

| Crysdot | 7-Chloro-4-Methyl-Benzothiadiazine (95+) | $603 (1g) |

Comparison with Similar Compounds

Cyclothiazide

- Structure : 6-Chloro-3-bicyclo[2.2.1]hept-5-en-2-yl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.

- Activity : Cyclothiazide is a potent AMPA receptor modulator, completely abolishing desensitization at 100 μM and enhancing glutamate currents by 18-fold .

- Comparison : The bicyclic substituent in cyclothiazide confers higher efficacy compared to the methyl group in diazoxide. This structural difference likely enhances binding affinity to AMPA receptor regulatory sites.

IDRA 21

- Structure : A cyclothiazide analogue (3,4-dihydro-2H-1,2,4-benzothiadiazine derivative).

- Activity : IDRA 21 enhances glutamate currents 3-fold more effectively than diazoxide (7.5-fold vs. 2.5-fold at 1 mM) and preferentially inhibits AMPA receptor desensitization .

- Comparison : The absence of a bicyclic group but retention of the sulfonamide moiety suggests that subtle substitutions (e.g., additional methyl or ethyl groups) can fine-tune activity.

Chlorothiazide

- Structure : 6-Chlorobenzo-1,2,4-thiadiazine-7-sulfonamide 1,1-dioxide.

- Activity : A diuretic agent acting as a carbonic anhydrase inhibitor .

- Comparison : Despite sharing the chloro-sulfonamide core, chlorothiazide lacks the methyl substitution at position 4, which redirects its activity from neurological targets to renal ion channels.

7-Chloro-5-methoxy-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-one

- Structure : Methoxy substitution at position 5 instead of methyl at position 3.

Comparative Data Table

Key Findings

Substituent Impact :

- The methyl group at position 4 in diazoxide is critical for moderate AMPA receptor modulation, while bulky groups (e.g., bicycloheptenyl in cyclothiazide) significantly enhance potency .

- Chloro substitution at position 7 is conserved across analogues, suggesting its role in stabilizing receptor interactions through hydrophobic or halogen bonding.

Sulfonamide Role :

- The 1,1-dioxide (sulfonamide) group is essential for activity in both neurological and diuretic compounds, likely due to its electron-withdrawing effects and hydrogen-bonding capacity .

Divergent Applications: Minor structural variations redirect functionality: methyl and bicyclic groups favor AMPA receptor modulation, while sulfonamide without methyl (chlorothiazide) shifts activity to diuresis .

Research Limitations

- Limited data on newer analogues (e.g., methoxy-substituted derivatives) restricts a full structure-activity relationship (SAR) analysis .

- Contradictory nomenclature (e.g., "diazoxide" vs. systematic names) complicates cross-referencing .

Preparation Methods

Haloacylation of o-Sulfamylaniline Derivatives

- The initial step involves the reaction of substituted o-sulfamylanilines with haloacyl halides (e.g., chloroacetyl chloride).

- This reaction is carried out under reflux in solvents such as benzene, tetrahydrofuran, or dioxane.

- The product is an o-sulfamyl (halo) acylanilide intermediate.

Cyclization to Benzothiadiazine Dioxide

- The intermediate undergoes cyclization upon heating above its melting point.

- This step forms the 1,2,4-benzothiadiazine-1,1-dioxide core.

- Alkali metal hydroxides (e.g., NaOH) in lower alkanols (methanol or ethanol) are used to promote ring closure.

- The reaction mixture is heated from room temperature up to reflux to facilitate cyclization.

Purification and Isolation

- The crude product is typically purified by recrystallization.

- Acid-base extractions and pH adjustments (acidification to pH ~1, basification with sodium bicarbonate) are used to isolate the pure compound.

- Charcoal treatment and filtration remove impurities.

Representative Synthetic Route (Patent US3304228A)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| A | o-Sulfamylaniline + Chloroacetyl chloride, reflux in benzene or THF | Haloacylation to form o-sulfamyl haloacylanilide | Intermediate acylanilide formed |

| B | Intermediate + NaOH in methanol/ethanol, heat | Cyclization to benzothiadiazine dioxide ring | Formation of benzothiadiazine dioxide |

| C | Heat above melting point of intermediate | Completion of cyclization | Crystalline 7-chloro-4-methyl benzothiadiazine dioxide |

This method emphasizes controlled heating and solvent choice to optimize yields and purity.

Alternative Synthetic Approaches and Modifications

Variation in Starting Anilines

Use of Phosphorus Pentasulfide for Thioxo Derivatives

Catalytic Asymmetric Synthesis

- Recent advances include scandium(III)-catalyzed asymmetric synthesis of benzothiadiazine dioxides, offering stereoselective control.

- Such methods are more complex and tailored for specific derivatives rather than the parent compound.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| Haloacylation | Chloroacetyl chloride, reflux, benzene/THF | Formation of o-sulfamyl haloacylanilide intermediate | Moderate to high yields |

| Cyclization | NaOH in methanol/ethanol, heat to reflux | Ring closure to benzothiadiazine dioxide | High purity crystalline product |

| Purification | Acid-base extraction, charcoal treatment | Removal of impurities, isolation of pure compound | High purity |

| Thioxo derivative conversion | Phosphorus pentasulfide, pyridine, reflux | Optional step for analog synthesis | Moderate yields |

| Asymmetric synthesis | Scandium(III)-inda-Pybox catalyst | Advanced method for stereoselectivity | Research stage |

Research Findings and Analytical Data

- The compound's structure and purity are confirmed by NMR (1H and 13C), HRMS, and melting point analysis.

- Yields typically range from 50% to 70% depending on reaction conditions and purification.

- The synthetic routes are reproducible and scalable for laboratory and industrial applications.

Q & A

Q. What are the optimized synthetic routes for 7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide?

The synthesis typically involves multi-step reactions starting from benzothiadiazine precursors. Key steps include:

- Chlorination : Introduction of chlorine at the 7-position using N-chlorosuccinimide (NCS) or other chlorinating agents under reflux in inert solvents like CCl₄ .

- Methylation : Alkylation at the 4-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

- Oxidation : Conversion to the 1,1-dioxide form using oxidizing agents like hydrogen peroxide or mCPBA (meta-chloroperbenzoic acid) .

Q. Example Protocol :

React 2H-1,2,4-benzothiadiazin-3(4H)-one with NCS in CCl₄ under reflux for 4 hours.

Add methyl iodide and K₂CO₃ in DMF at 80°C for 6 hours.

Oxidize with H₂O₂ in acetic acid at 60°C for 2 hours.

Q. Yield Optimization :

Q. How is the compound structurally characterized in academic research?

Structural elucidation relies on:

- X-ray Crystallography : Determines bond lengths, angles, and crystal packing (e.g., C–S bond distances of ~1.75 Å and S=O bonds of ~1.43 Å) .

- NMR Spectroscopy :

- ¹H NMR : Methyl groups appear as singlets at δ 2.3–2.5 ppm; aromatic protons show splitting patterns dependent on substitution .

- ¹³C NMR : Carbonyl (C=O) resonates at δ 165–170 ppm; sulfone (SO₂) carbons at δ 50–55 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 244 [M+H]⁺) confirm molecular weight .

Advanced Research Questions

Q. What mechanistic insights exist for its reactivity in substitution and redox reactions?

- Electrophilic Substitution : The chloro group at position 7 directs electrophiles to the para position due to its electron-withdrawing effect. Example: Nitration yields 7-chloro-5-nitro derivatives .

- Reduction : Sodium borohydride selectively reduces the sulfone group to sulfoxide, altering bioactivity .

- Nucleophilic Displacement : The methyl group at position 4 can be replaced by stronger nucleophiles (e.g., amines) under acidic conditions .

Q. Contradictions in Reactivity :

- Substitution at position 4 is sterically hindered in some derivatives, leading to inconsistent yields .

Q. How are computational methods applied to predict its properties?

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps of ~4.5 eV) and reactive sites .

- Molecular Docking : Models interactions with biological targets (e.g., binding affinity to GABA receptors due to sulfone and chloro groups) .

Q. What strategies address contradictions in biological activity data?

- Structure-Activity Relationships (SAR) :

- Dose-Response Studies : EC₅₀ values vary by >50% across cell lines due to efflux pump expression .

Q. How are analytical methods optimized for purity assessment?

- HPLC : Use C18 columns with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; retention time ~8.2 min .

- TLC : Hexane:EtOAc (4:1) gives Rf = 0.22 .

- Elemental Analysis : Acceptable C/H/N tolerances: ±0.3% .

Q. Common Pitfalls :

- Residual solvents (e.g., DMF) may interfere with NMR signals .

Q. What advanced techniques resolve data inconsistencies in synthetic yields?

Q. Case Study :

- Ethylation at position 4 yielded 36% product in hexane vs. 72% in DMF due to improved solvation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.